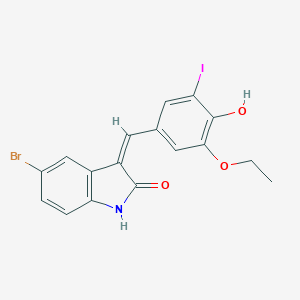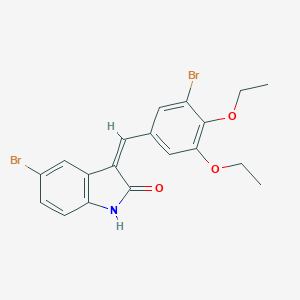![molecular formula C17H17N7 B307869 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B307869.png)
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as MTIH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIH is a hydrazone derivative that has been synthesized using a simple and efficient method. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been found to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been found to have several biochemical and physiological effects. Studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and reduce tumor size in animal models. 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been found to have antioxidant activity, which may contribute to its anticancer effects. Additionally, 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been found to have low toxicity, making it a potential candidate for further development as an anticancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is its high potency against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has low toxicity, making it a safer alternative to other anticancer drugs. However, one limitation of using 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted and effective anticancer drugs. Another potential direction is to explore the use of 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in combination with other anticancer drugs, as it has been found to have a synergistic effect in some studies. Additionally, further research is needed to determine the optimal dosage and administration of 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in humans, as well as its potential side effects.
Synthesemethoden
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been synthesized using a simple and efficient method that involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using column chromatography. This method has been found to be highly effective, and the yield of 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is generally high.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been found to have a synergistic effect when used in combination with other anticancer drugs, making it a potential candidate for combination therapy.
Eigenschaften
Produktname |
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone |
|---|---|
Molekularformel |
C17H17N7 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
8-ethyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H17N7/c1-3-11-6-7-14-13(9-11)15-16(19-14)20-17(23-21-15)22-18-10-12-5-4-8-24(12)2/h4-10H,3H2,1-2H3,(H2,19,20,22,23)/b18-10+ |
InChI-Schlüssel |
CNYIXTJBBCSFNV-VCHYOVAHSA-N |
Isomerische SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=CN4C |
SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CN4C |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Methylsulfanyl)-6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307790.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307791.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307793.png)
![3-(Ethylsulfanyl)-6-{3-nitrophenyl}-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307797.png)
![5-Ethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307798.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![(3Z)-5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B307802.png)
![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)